molecular formula C6H5IN2O3 B8728768 3-iodo-1-methyl-5-nitropyridin-2(1H)-one

3-iodo-1-methyl-5-nitropyridin-2(1H)-one

Cat. No.: B8728768
M. Wt: 280.02 g/mol
InChI Key: QYZVNYVJPVHIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-1-methyl-5-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5IN2O3 and its molecular weight is 280.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5IN2O3

Molecular Weight

280.02 g/mol

IUPAC Name

3-iodo-1-methyl-5-nitropyridin-2-one

InChI

InChI=1S/C6H5IN2O3/c1-8-3-4(9(11)12)2-5(7)6(8)10/h2-3H,1H3

InChI Key

QYZVNYVJPVHIKH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)I)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-iodo-5-nitropyridin-2-ol (2.66 g, 10.0 mmol) in THF (30 mL) was cooled to −20° C. NaH (60% dispersion in mineral oil, 0.600 g, 15.0 mmol) was added cautiously in three portions. After being stirred for 30 min at this temperature, methyl iodide (6.23 mL, 100.0 mmol) was added dropwise through a syringe. The resulting mixture was allowed to warm to rt during a 30 min period. Stirring was continued for 18 h at rt. Water (15 mL) was added with caution to quench the reaction. THF was removed under reduced pressure and methylene chloride (80 mL) was added to the aqueous phase. Layers were separated and the aqueous phase was extracted with methylene chloride (2×50 mL). The combined organic phases were dried over MgSO4, filtered, and concentrated to afford the desired product as a yellow crystalline solid. 1H-NMR (CDCl3, 400 MHz): δ=3.73 (s, 3H), 8.65 (d, J=2.8 Hz, 1H), 8.74 (d, J=2.8 Hz, 1H). MS (ES+): m/z 280.96 [MH+]. HPLC: tR=2.55 min (ZQ2000, polar—5 min).
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
6.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

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